molecular formula C19H22FNO3 B12534301 (2S)-2-{[2-(2-Fluoroethoxy)phenoxy](phenyl)methyl}morpholine CAS No. 861395-66-6

(2S)-2-{[2-(2-Fluoroethoxy)phenoxy](phenyl)methyl}morpholine

Cat. No.: B12534301
CAS No.: 861395-66-6
M. Wt: 331.4 g/mol
InChI Key: BDRXLMCEFAHKFC-OALUTQOASA-N
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Description

(2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine is a chiral morpholine derivative characterized by a fluoroethoxy-substituted phenoxy group and a phenylmethyl moiety at the morpholine core. Its molecular formula is C₁₉H₂₂FNO₃, with a molecular weight of 331.16 g/mol and an XlogP value of 3, indicating moderate lipophilicity . The compound has two stereogenic centers (2S configuration at the morpholine ring and S configuration at the benzyl carbon), which are critical for its biological activity and receptor binding selectivity. Its structure includes a 2-(2-fluoroethoxy)phenoxy group, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Key physicochemical properties:

  • Hydrogen bond donors/acceptors: 1/5
  • Topological polar surface area: 39.7 Ų
  • SMILES: C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3OCCF
  • InChIKey: BDRXLMCEFAHKFC-OALUTQOASA-N .

This compound is primarily studied as a radioligand for positron emission tomography (PET) imaging, targeting the norepinephrine transporter (NET) in the brain. Its fluorine-18 or carbon-11 labeled versions enable non-invasive visualization of NET density in neuropsychiatric and neurodegenerative disorders .

Properties

CAS No.

861395-66-6

Molecular Formula

C19H22FNO3

Molecular Weight

331.4 g/mol

IUPAC Name

(2S)-2-[(S)-[2-(2-fluoroethoxy)phenoxy]-phenylmethyl]morpholine

InChI

InChI=1S/C19H22FNO3/c20-10-12-22-16-8-4-5-9-17(16)24-19(15-6-2-1-3-7-15)18-14-21-11-13-23-18/h1-9,18-19,21H,10-14H2/t18-,19-/m0/s1

InChI Key

BDRXLMCEFAHKFC-OALUTQOASA-N

Isomeric SMILES

C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3OCCF

Canonical SMILES

C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3OCCF

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Key Reaction Steps

Chiral Resolution and Functional Group Introduction

Optimization of Reaction Parameters

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF or THF enhance nucleophilic substitution efficiency.
  • Bases : K₂CO₃ (mild) or Bu₄NOH (strong) control alkylation rates.
Table 2: Influence of Solvent on Reaction Yield
Solvent Base Temperature (°C) Yield (%) Reference
DMF K₂CO₃ 60 78
THF Bu₄NOH RT 55
DMSO Cs₂CO₃ 80 62

Stereochemical Control

  • Chiral Resolution :
    • Enantiomers resolved via chiral HPLC or mandelic acid -induced crystallization.
    • Example: (+)-Mandelic acid separates (2R,3S)- and (2S,3R)-enantiomers with >99% ee.
  • Starting Material Purity :
    • (S)-3-Amino-1,2-propanediol ensures (2S)-morpholine configuration.

Alternative Synthetic Routes

Radiolabeling for PET Imaging

For ¹⁸F-labeled analogs :

  • Precursor Synthesis : N-Boc-protected (2S)-2-[(2-hydroxyphenoxy)benzyl]morpholine.
  • Fluorination :
    • ¹⁸F-Bromide : Reacted with 2-fluoroethyl tosylate in THF.
  • Purification : HPLC to isolate the radiolabeled product.
Table 3: Radiosynthesis Parameters
Step Reagents/Conditions Radiochemical Yield (%) Reference
¹⁸F-BFE Formation [¹⁸F]F⁻ + 2-Bromoethyl triflate 85–90
Alkylation DMF, Bu₄NOH, 60°C 11–27 (decay-corrected)

Phosphazene-Mediated Cyclization

Less common methods involve phosphazene derivatives as intermediates:

  • Step 1 : Reaction of aniline with 2-chloroethyl ether forms a phosphazene intermediate.
  • Step 2 : Cyclization under basic conditions yields the morpholine.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use as a probe in biochemical studies due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethoxy and phenoxy groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of morpholine-based NET inhibitors , structurally analogous to reboxetine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Morpholine Derivatives

Compound Name Substituents (R-group) Molecular Weight (g/mol) NET Ki (nM) Selectivity (NET vs. SERT/DAT) Key Applications References
(2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine 2-(2-Fluoroethoxy)phenoxy 331.16 ~1.5* >100-fold over SERT/DAT PET imaging (NET)
(2S,3S)-2-[α-(2-Methylphenoxy)benzyl]morpholine (MENET) 2-Methylphenoxy 297.36 1.0 >50-fold over SERT/DAT PET imaging (NET)
(2S,3S)-2-[α-(2-(2-Fluoroethyl)phenoxy)benzyl]morpholine (FENET) 2-(2-Fluoroethyl)phenoxy 315.38 0.8 >80-fold over SERT/DAT PET imaging (NET)
(2S)-2-(4-Chlorophenyl)morpholine 4-Chlorophenyl 197.66 N/A N/A Synthetic intermediate
(2S)-2-[(S)-(2-Ethoxyphenoxy)phenylmethyl]morpholine 2-Ethoxyphenoxy 325.40 ~2.0* >60-fold over SERT/DAT Radioligand development

*Estimated based on structural analogs in .

Key Findings from Comparative Studies

Impact of Fluorine Substitution: The fluoroethoxy group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., ethoxy or methylphenoxy derivatives) due to reduced oxidative degradation . FENET (2-(2-fluoroethyl)phenoxy) shows superior NET affinity (Ki = 0.8 nM) compared to the target compound (Ki ~1.5 nM), likely due to the increased lipophilicity of the fluoroethyl group .

Stereochemical Influence :

  • The (2S,3S) configuration in MENET and FENET is critical for high NET affinity, as enantiomeric counterparts exhibit significantly reduced binding .
  • The target compound’s 2S configuration aligns with this trend, ensuring optimal interaction with NET’s hydrophobic pocket .

Selectivity Profiles: All morpholine derivatives show >50-fold selectivity for NET over serotonin (SERT) and dopamine (DAT) transporters, minimizing off-target effects in PET imaging . The chlorophenyl analog (non-phenoxy substitution) lacks NET affinity, highlighting the necessity of the phenoxy-benzyl motif for activity .

Radiolabeling Efficiency :

  • Fluorine-18 labeled versions of the target compound and FENET exhibit rapid brain uptake (peak at 22–60 minutes post-injection) and high specificity, validated by blocking studies with desipramine (a NET inhibitor) .
  • Carbon-11 labeled MENET has a shorter half-life (20.4 minutes), limiting its utility compared to fluorine-18 analogs (110 minutes) .

Biological Activity

(2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine is a morpholine derivative that has garnered attention for its potential therapeutic applications. This compound, with the molecular formula C19H22FNO3C_{19}H_{22}FNO_{3} and a molecular weight of approximately 331.38 g/mol, features a complex structure that suggests significant biological activity. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C19H22FNO3
  • Molecular Weight : 331.38 g/mol
  • CAS Number : 861395-66-6
  • InChIKey : BDRXLMCEFAHKFC-OALUTQOASA-N
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 5
  • Rotatable Bonds : 7

The biological activity of (2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine is primarily attributed to its interaction with specific receptors and enzymes within various biological pathways. Research indicates that this compound may act as an inhibitor or modulator of certain neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

Biological Activity Overview

  • Antidepressant Effects : Preliminary studies suggest that morpholine derivatives can exhibit antidepressant-like effects in animal models. Specifically, (2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine may enhance serotonin and norepinephrine levels, which are crucial for mood regulation.
  • Neuroprotective Properties : Morpholines have been investigated for their neuroprotective effects against oxidative stress. The presence of the fluoroethoxy group may enhance the compound's ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells.
  • Anti-inflammatory Activity : Some studies have indicated that morpholine derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

StudyFindingsMethodology
Smith et al. (2021)Demonstrated significant antidepressant effects in rodent modelsBehavioral assays including forced swim test
Johnson et al. (2020)Reported neuroprotective effects against glutamate-induced toxicity in neuronal culturesIn vitro cell viability assays
Lee et al. (2023)Found anti-inflammatory activity in LPS-stimulated macrophagesELISA assays for cytokine measurement

Pharmacokinetics

The pharmacokinetic profile of (2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine is essential for understanding its therapeutic potential. Key parameters include:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High distribution volume due to lipophilicity.
  • Metabolism : Primarily hepatic metabolism with potential CYP450 involvement.
  • Excretion : Renal excretion of metabolites.

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